

# An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone

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## Compound of Interest

Compound Name:	1-(3-Bromo-2-hydroxyphenyl)ethanone
Cat. No.:	B157580

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **1-(3-Bromo-2-hydroxyphenyl)ethanone**. The information presented is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.

## Chemical and Physical Properties

**1-(3-Bromo-2-hydroxyphenyl)ethanone**, with the CAS number 1836-05-1, is a substituted aromatic ketone.<sup>[1][2][3]</sup> Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	1836-05-1
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>
Molecular Weight	215.04 g/mol <a href="#">[1]</a>
Physical Form	White to pale-yellow to yellow-brown solid or liquid <a href="#">[3]</a>
IUPAC Name	1-(3-bromo-2-hydroxyphenyl)ethanone <a href="#">[3]</a>
Synonyms	3-Bromo-2-hydroxyacetophenone, 2-Hydroxy-3-bromoacetophenone

## Spectroscopic Data

The structural identity of **1-(3-Bromo-2-hydroxyphenyl)ethanone** is confirmed through various spectroscopic techniques. The key quantitative data from these analyses are presented below.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.97	s	1H	OH
7.73	m	2H	4-H, 6-H
6.82	t ( $J = 7.9$ Hz)	1H	5-H
2.66	s	3H	CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> <a href="#">[4]</a>			

### **<sup>13</sup>C NMR Spectroscopy**

Chemical Shift ( $\delta$ ) ppm	Assignment
204.3	C=O
158.9	C-2
139.6	C-4
129.9	C-6
120.5	C-1
119.6	C-5
112.0	C-3
26.7	CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> <sup>[4]</sup>	

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Interpretation
3008, 2925	C-H stretching
2570	O-H stretching (intramolecular hydrogen bonding)
1643	C=O stretching (ketone)
1473, 1428	Aromatic C=C stretching
1364	CH <sub>3</sub> bending
1250	C-O stretching
1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437	Fingerprint region
Method: ATR <sup>[4]</sup>	

## Mass Spectrometry

m/z	Interpretation
214	$[M]^+$
216	$[M+2]^+$
201, 199	$[M-CH_3]^+$
145, 143	$[M-COCH_3]^+$
92	
77	
63	
The presence of bromine is indicated by the characteristic $[M]^+$ and $[M+2]^+$ isotopic pattern.	
<a href="#">[4]</a>	

## Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

The primary synthetic route to **1-(3-Bromo-2-hydroxyphenyl)ethanone** is a two-step process commencing with the acetylation of 2-bromophenol, followed by a Fries rearrangement.[\[1\]](#)

### Experimental Protocol

#### Step 1: Synthesis of 2-Bromophenyl acetate

- To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[\[1\]](#)
- Stir the reaction mixture at room temperature for 1 hour.[\[1\]](#)
- Remove the solvent by distillation under reduced pressure to yield 2-bromophenyl acetate.[\[1\]](#)

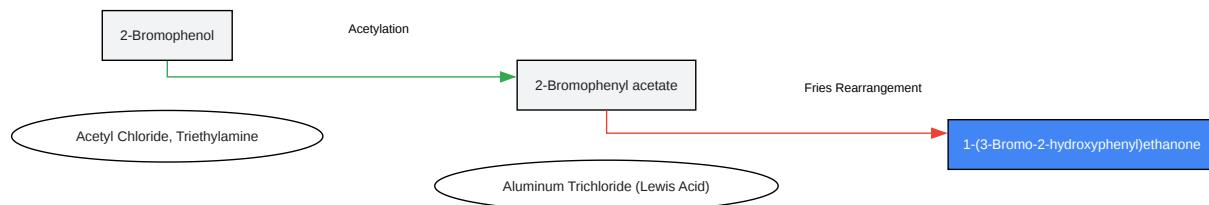
#### Step 2: Fries Rearrangement to **1-(3-Bromo-2-hydroxyphenyl)ethanone**

- Dissolve the 2-bromophenyl acetate from Step 1 in 1,2-dichlorobenzene (100 mL).[\[1\]](#)

- Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.[1]
- Heat the reaction mixture to 140 °C and stir for 3 hours.[1]
- Upon completion, cool the reaction and adjust to a slightly acidic pH by adding ice and 10% hydrochloric acid.[1]
- Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]
- Combine the organic phases, dry with magnesium sulfate, and filter.[1]
- Remove the dichloromethane by evaporation under reduced pressure.[1]
- Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize and remove the para-substituted by-product by filtration.[1]
- Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.[1]
- Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.[1]
- Evaporate the eluent from the product-containing fractions under reduced pressure to afford pure **1-(3-Bromo-2-hydroxyphenyl)ethanone**.[1]

## Visualizations

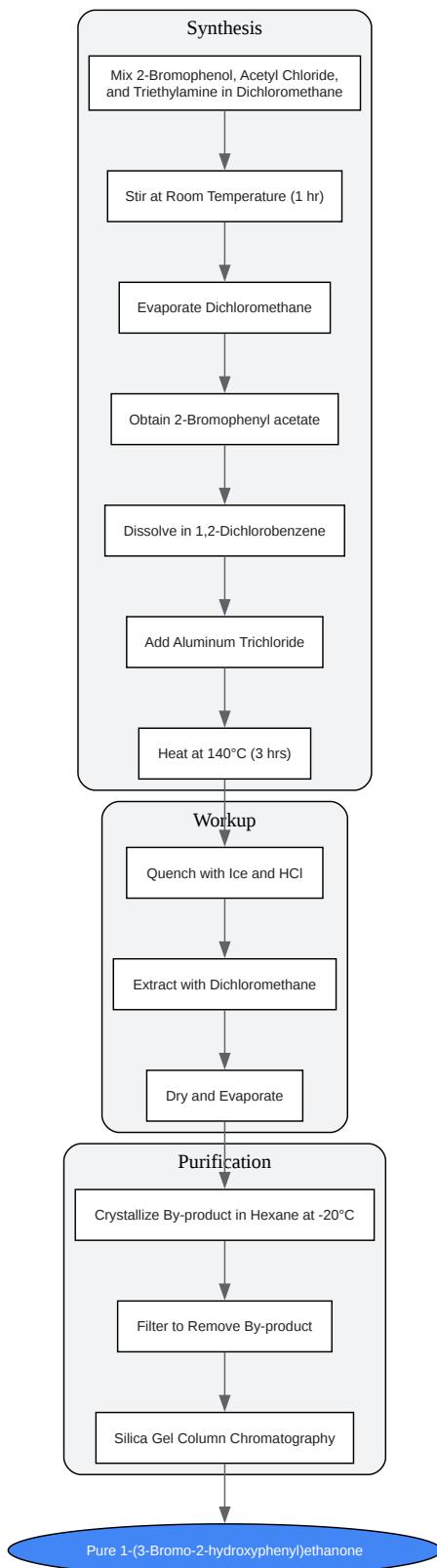
### Synthesis Pathway of **1-(3-Bromo-2-hydroxyphenyl)ethanone**



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Caption: Synthesis of **1-(3-Bromo-2-hydroxyphenyl)ethanone**.

## Experimental Workflow for Synthesis and Purification

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Caption: Workflow for the synthesis and purification.

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## References

- 1. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 2. 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 1-(3-Bromo-2-hydroxyphenyl)ethanone | 1836-05-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
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